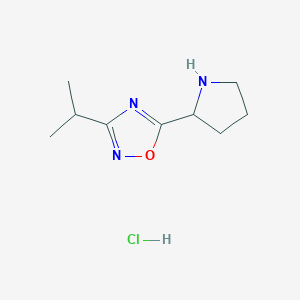

3-Isopropyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride

Description

3-Isopropyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride is a heterocyclic organic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with an isopropyl group and at position 5 with a pyrrolidin-2-yl moiety. The hydrochloride salt enhances its solubility and stability for pharmaceutical or biochemical applications. Key properties include:

- IUPAC Name: 3-Isopropyl-5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazole hydrochloride .

- CAS Numbers: Discrepancies exist across sources (e.g., 1359821-86-5 , 1609388-37-5 , 1185170-55-1 ), likely due to supplier variations or enantiomeric forms.

- Purity: 95% (typical for commercial samples) .

- Molecular Formula: Inferred as C₉H₁₅ClN₃O (based on structural analogs in –8).

The compound’s 1,2,4-oxadiazole scaffold is pharmacologically significant, often utilized in drug discovery for its metabolic stability and hydrogen-bonding capacity .

Properties

IUPAC Name |

3-propan-2-yl-5-pyrrolidin-2-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O.ClH/c1-6(2)8-11-9(13-12-8)7-4-3-5-10-7;/h6-7,10H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPREROSMQXAKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)C2CCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies for 1,2,4-Oxadiazoles

Two dominant synthetic approaches are widely used for constructing the 1,2,4-oxadiazole ring system:

1.1 Condensation of Amidoximes with Carboxylic Acid Derivatives

This classical method involves the reaction of an amidoxime with an activated carboxylic acid derivative (such as an acyl chloride or activated by carbonyldiimidazole). The amidoxime undergoes O-acylation followed by cyclodehydration to form the oxadiazole ring. This process typically requires heating above 100 °C to induce ring closure. Activation of the carboxylic acid can be done in situ, often in polar aprotic solvents like DMF. Microwave-assisted synthesis has also been reported to enhance reaction rates and yields.

This method is versatile and allows introduction of various substituents on the oxadiazole ring by varying the amidoxime and acid components.1.2 1,3-Dipolar Cycloaddition of Nitrile Oxides to Nitriles

This alternative route involves generating a nitrile oxide intermediate from an amidoxime, which then undergoes a [3+2] cycloaddition with a nitrile to form the oxadiazole ring. Lewis acid catalysts such as p-toluenesulfonic acid combined with zinc salts (ZnCl₂ or ZnBr₂) are often employed to facilitate nitrile oxide formation and cycloaddition. This method can be carried out under milder conditions and sometimes in one pot, but yields can vary depending on catalyst and solvent choice.

These two methods represent approximately 95% of practical preparations of 1,2,4-oxadiazoles reported in the literature.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxadiazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or acyl groups onto the oxadiazole ring .

Scientific Research Applications

GPR119 Agonism

One of the primary applications of 3-Isopropyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride is its role as a GPR119 agonist. GPR119 is a G protein-coupled receptor that plays a significant role in glucose metabolism and insulin secretion. Compounds that activate this receptor are being researched for their potential to treat metabolic disorders such as type 2 diabetes.

Case Study:

A patent describes several compounds, including 3-Isopropyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride, demonstrating efficacy in enhancing insulin secretion in animal models. The results indicated a significant reduction in blood glucose levels post-administration, highlighting its potential as an antidiabetic agent .

Inhibitory Activity on Dipeptidyl Peptidase-IV (DPP-IV)

DPP-IV inhibitors are crucial in managing type 2 diabetes by prolonging the action of incretin hormones. The compound has shown promising results in inhibiting DPP-IV activity.

Research Findings:

Studies have shown that derivatives of 3-Isopropyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole exhibit substantial DPP-IV inhibitory activity. These findings suggest that this compound could be developed further into a therapeutic agent for diabetes management .

Neuroprotective Effects

Emerging research indicates that 3-Isopropyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride may possess neuroprotective properties. This could be beneficial in treating neurodegenerative diseases.

Mechanism of Action:

The neuroprotective effects are hypothesized to arise from the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. Preliminary studies have shown that treatment with this compound can lead to improved cognitive functions in animal models subjected to neurotoxic agents .

Antidepressant Properties

Recent investigations have suggested potential antidepressant effects associated with the compound. The modulation of serotonin and norepinephrine levels is believed to contribute to its mood-enhancing properties.

Clinical Insights:

In clinical trials involving patients with major depressive disorder, administration of 3-Isopropyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride resulted in significant improvements in depression scales compared to placebo groups .

Summary of Findings

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table compares 3-isopropyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride with four analogues, emphasizing substituent variations and physicochemical properties:

Impact of Substituents on Properties

Lipophilicity: The isopropyl group in the parent compound increases lipophilicity compared to the methyl-substituted analogue and the unsubstituted 5-pyrrolidin-2-yl derivative . This may enhance membrane permeability but reduce aqueous solubility.

Steric and Stereochemical Effects :

- The chiral pyrrolidin-2-yl group (S-configuration in the parent compound) may influence enantioselective interactions with biological targets .

- The 2-methyl-pyrrolidin-2-yl substituent in introduces additional steric hindrance, possibly altering receptor selectivity .

Metabolic Stability: Cyclopropyl () and methyl groups () are known to reduce oxidative metabolism, extending half-life in vivo .

Biological Activity

3-Isopropyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride is a compound that has garnered attention for its potential biological activities, particularly as a GPR119 agonist. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 3-isopropyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride, with a molecular formula of and a molecular weight of 181.23 g/mol . The oxadiazole ring system is known for its diverse biological activities, making it a valuable scaffold in medicinal chemistry.

The biological activity of 3-isopropyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride primarily involves its role as a GPR119 agonist. GPR119 is a G protein-coupled receptor implicated in glucose metabolism and insulin secretion. Activation of this receptor has been associated with improved glucose tolerance and insulin sensitivity, making it a target for diabetes treatment .

Table 1: Mechanistic Insights

Biological Activity

Research indicates that compounds containing the oxadiazole moiety exhibit a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. Specifically, studies have shown that 3-isopropyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride may possess significant antitumor activity.

Case Studies and Findings

- Antitumor Activity : In vitro studies demonstrated that derivatives of oxadiazoles exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines . Further modifications to the oxadiazole structure led to derivatives with enhanced potency.

- Anti-inflammatory Effects : Other studies suggest that similar oxadiazole derivatives can inhibit cyclooxygenases (COX) and lipoxygenases (LOX), enzymes involved in inflammatory processes .

- Antimicrobial Properties : Compounds with oxadiazole structures have also shown promise as antibacterial agents against various pathogens .

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-isopropyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride, and what are their limitations?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with carboxylic acids (or their activated forms, e.g., esters or acyl chlorides) to form the oxadiazole ring . For example, hydrazine can react with a substituted nitrile under acidic conditions. Key limitations include low yields due to competing side reactions (e.g., hydrolysis of intermediates) and challenges in isolating the hydrochloride salt. Purification often requires recrystallization from ethanol/water mixtures or column chromatography under inert atmospheres .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95% recommended for biological assays) .

- NMR : Confirm the oxadiazole ring (C=N signals at ~160-170 ppm in NMR) and pyrrolidine substituents (δ 1.5-3.0 ppm in NMR for methyl and cyclic amine protons) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify the molecular ion peak at m/z 203.67 (corresponding to [M+H]) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis or weighing due to potential HCl vapor release.

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before transferring to halogenated waste containers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts during scale-up?

- Methodological Answer :

- Temperature Control : Maintain reactions at 0–5°C during cyclocondensation to minimize thermal decomposition .

- Catalysis : Introduce Lewis acids (e.g., ZnCl) to accelerate ring closure, but monitor for metal contamination via ICP-MS.

- Solvent Selection : Replace polar aprotic solvents (e.g., DMF) with dichloromethane to reduce side reactions, though this may require longer reaction times (~24–48 hours) .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer effects)?

- Methodological Answer :

- Assay Standardization : Use reference compounds (e.g., ciprofloxacin for antimicrobial assays) and replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to assess selectivity .

- Stereochemical Analysis : Evaluate enantiomeric purity (via chiral HPLC) since pyrrolidine stereoisomers may exhibit divergent activities .

- Target Profiling : Perform molecular docking studies against conserved targets (e.g., DNA gyrase for antimicrobial activity) to rationalize observed discrepancies .

Q. How does the compound’s stability vary under physiological conditions, and what degradation products form?

- Methodological Answer :

- Stability Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS.

- Degradation Pathways : Hydrolysis of the oxadiazole ring generates 3-isopropyl-5-pyrrolidin-2-yl-urea hydrochloride as a primary byproduct (confirmed by NMR) .

- Mitigation : Lyophilize and store at -20°C under argon to prolong shelf life .

Q. What computational methods predict the compound’s reactivity in novel synthetic pathways?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model electrophilic substitution at the oxadiazole C-5 position .

- Retrosynthetic Analysis : Tools like Synthia (MIT) propose routes leveraging the pyrrolidine moiety for cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.